molecular formula C18H19N5OS B2554778 3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole CAS No. 2415540-72-4

3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B2554778
CAS No.: 2415540-72-4
M. Wt: 353.44
InChI Key: JDABHWOISLPMDT-UHFFFAOYSA-N
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Description

3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a dimethylpyrimidine group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a halogenated benzothiazole derivative reacts with piperazine.

    Attachment of the Dimethylpyrimidine Group: The final step involves the acylation of the piperazine nitrogen with 4,6-dimethylpyrimidine-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a candidate for further drug development.

    Pharmacology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of receptor-ligand interactions and drug-receptor binding.

    Chemical Biology: It is used as a probe to study cellular processes and pathways, particularly those involving oxidative stress and inflammation.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . It binds to key enzymes involved in the biosynthesis of essential cell wall components, leading to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the dimethylpyrimidine group.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine core but differs in the attached functional groups.

Uniqueness

The presence of the 4,6-dimethylpyrimidine group in 3-[4-(4,6-Dimethylpyrimidine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it more effective in its biological applications compared to similar compounds.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-11-13(2)20-16(19-12)18(24)23-9-7-22(8-10-23)17-14-5-3-4-6-15(14)25-21-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDABHWOISLPMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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